molecular formula C12H17N3O7S B14536719 Benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro- CAS No. 62443-96-3

Benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro-

Cat. No.: B14536719
CAS No.: 62443-96-3
M. Wt: 347.35 g/mol
InChI Key: YBCFVXGBKNUYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro-: is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzenesulfonic acid group, a dipropylamino group, and two nitro groups attached to the benzene ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro- typically involves the following steps:

    Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions on the benzene ring.

    Sulfonation: The nitrated benzene is then subjected to sulfonation using fuming sulfuric acid or sulfur trioxide to introduce the sulfonic acid group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or alkylating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzenesulfonic acid derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the introduction of sulfonic acid groups into aromatic compounds.
  • Serves as a precursor for the synthesis of more complex organic molecules.

Biology:

  • Investigated for its potential use as a biochemical probe to study enzyme-catalyzed reactions involving sulfonic acid derivatives.

Medicine:

  • Explored for its potential therapeutic applications due to its unique chemical properties, although specific medical uses are still under research.

Industry:

  • Utilized in the production of dyes, detergents, and other industrial chemicals due to its ability to enhance the solubility and stability of products.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro- involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds with biological molecules, influencing their structure and function. The nitro groups can participate in redox reactions, altering the oxidative state of cellular components. The dipropylamino group can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

    Benzenesulfonic acid: Lacks the nitro and dipropylamino groups, making it less reactive in certain chemical reactions.

    4-Nitrobenzenesulfonic acid: Contains only one nitro group and no dipropylamino group, resulting in different reactivity and applications.

    Dipropylamine: Lacks the aromatic ring and sulfonic acid group, limiting its use in aromatic substitution reactions.

Uniqueness: Benzenesulfonic acid, 4-(dipropylamino)-3,5-dinitro- is unique due to the presence of multiple functional groups that confer a wide range of chemical reactivity and potential applications. The combination of sulfonic acid, nitro, and dipropylamino groups makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

62443-96-3

Molecular Formula

C12H17N3O7S

Molecular Weight

347.35 g/mol

IUPAC Name

4-(dipropylamino)-3,5-dinitrobenzenesulfonic acid

InChI

InChI=1S/C12H17N3O7S/c1-3-5-13(6-4-2)12-10(14(16)17)7-9(23(20,21)22)8-11(12)15(18)19/h7-8H,3-6H2,1-2H3,(H,20,21,22)

InChI Key

YBCFVXGBKNUYFP-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.